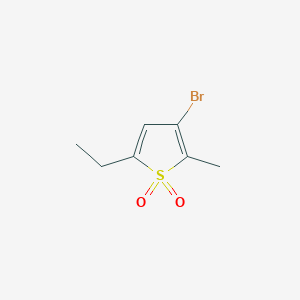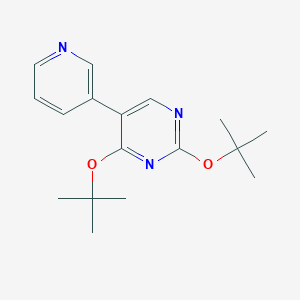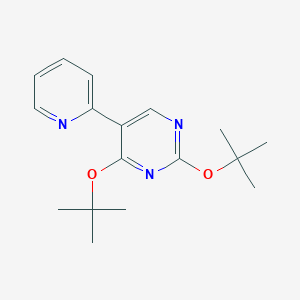
3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide
Vue d'ensemble
Description
“3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide” is a chemical compound with the molecular formula C7H9BrO2S . It has a molecular weight of 237.11 .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with a bromine atom, an ethyl group, and a methyl group. Additionally, it contains two oxygen atoms, forming a 1,1-dioxide group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide”, such as its melting point, boiling point, and density, are not provided in the available resources .Applications De Recherche Scientifique
Tandem Dimerization and Ring-Opening Reactions : Stirring 3-bromo-2-methylthiophene 1,1-dioxide with basic alumina results in dihydrobenzo[b]thiophene 1,1-dioxides, which upon refluxing produce trisubstituted benzenes. This process was used to synthesize complex compounds like 3,5-dibromo-7,7a-dimethyl-2,4-diphenyl-cis-3a,7a-dihydrobenzo[b]thiophene 1,1-dioxide (Gronowitz, Nikitidis, Hallberg, & Stålhandske, 1991).
Ring-Opening Reaction Optimization : The ring-opening reaction of thiophene-1,1-dioxides was optimized using 3-bromo-2,5-dimethylthiophene-1,1-dioxide and other reagents. Variables like solvent, temperature, and molar ratios were adjusted to optimize the process (Tsirk, Gronowitz, & Hörnfeldt, 1998).
Selective Direct Arylation : The selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides forms a library of 2-aryl-4-bromo-5-methylthiophenes, useful in preparing functional organic electronic materials (Vamvounis & Gendron, 2013).
Liquid-Phase Oxidation : 2-Ethyl-5-methylthiophene undergoes liquid-phase oxidation in glacial acetic acid, forming products like 2-acetyl-5-methylthiophene. This study highlighted differences in reactivity between 2-ethylthiophene and 2-ethyl-5-methylthiophene (Shchedrinskaya, Konstantinov, & Volkov, 1977).
Synthesis of Organic Electronic Materials : Studies on the synthesis of compounds starting from 3-bromo-4-methylthiophene, including analysis of absorption and photoluminescence properties, are relevant for the development of electronic materials (Sotgiu et al., 2003).
Polythiophenes Synthesis : The synthesis of new copolymers of thiophenes from 3-bromo-4-methylthiophene, including their characterization and analysis of thermal, optical, and electrochemical properties, was investigated for potential applications in organic electronics (Tapia et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-5-ethyl-2-methylthiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2S/c1-3-6-4-7(8)5(2)11(6,9)10/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONJOCKDSKDLQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1(=O)=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,4,6-tetraethyl-7H-thieno[3',4':3,4]cyclopenta[1,2-c]thiophen-7-one](/img/structure/B428874.png)


![Ethyl 2-[(1-chlorodibenzo[b,d]thien-4-yl)oxy]-2-methylpropanoate](/img/structure/B428878.png)

![Ethyl 2-[(6-chlorodibenzo[b,d]thien-4-yl)oxy]-2-methylpropanoate](/img/structure/B428881.png)
![Ethyl 2-(dibenzo[b,d]thien-4-yloxy)-2-methylpropanoate](/img/structure/B428883.png)
![methyl 2-phenyl-3-thiophen-2-yl-1H-thieno[2,3-e]azaborinine-6-carboxylate](/img/structure/B428884.png)

![4',6'-dimethyl-dispiro(cyclohexane-1,1'-[1'H,3'H]-thieno[3,4-c]furan-3,1'-cyclohexane)](/img/structure/B428891.png)



